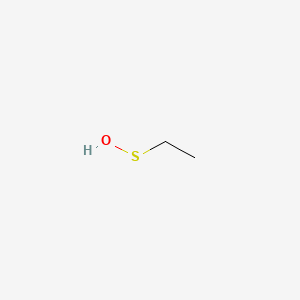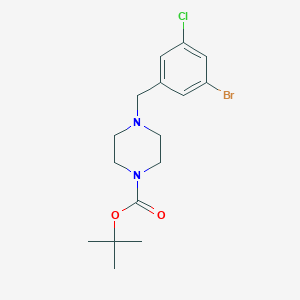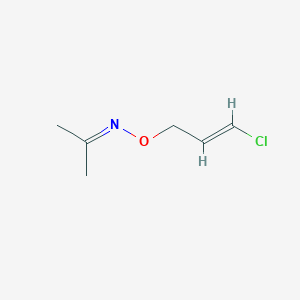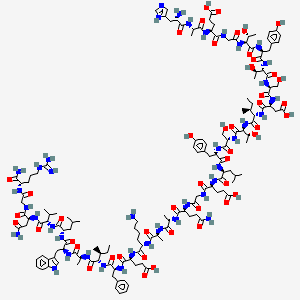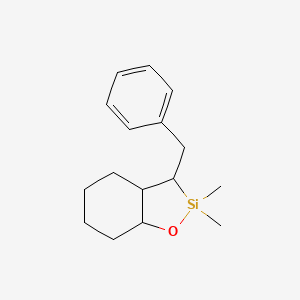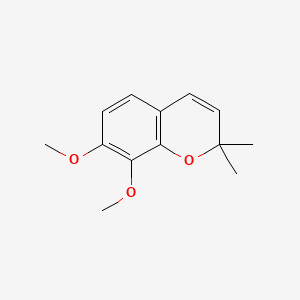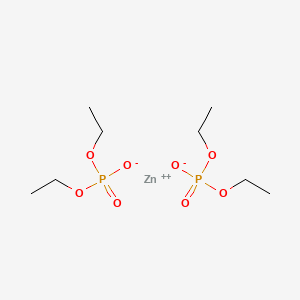
Zinc tetraethyl bis(phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc tetraethyl bis(phosphate): is an organozinc compound with the chemical formula C4H11O4P.1/2Zn .
準備方法
Synthetic Routes and Reaction Conditions: Zinc tetraethyl bis(phosphate) can be synthesized through various chemical methods. One common approach involves the reaction of zinc salts with diethyl phosphate under controlled conditions. The reaction typically requires a solvent such as toluene and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods: In industrial settings, the production of zinc tetraethyl bis(phosphate) often involves large-scale reactors and continuous flow processes. The use of advanced technologies such as sol-gel and hydrothermal methods can enhance the efficiency and yield of the compound. These methods also allow for better control over the purity and particle size of the final product .
化学反応の分析
Types of Reactions: Zinc tetraethyl bis(phosphate) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of nucleophiles such as amines or alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield zinc oxide and phosphate esters, while reduction reactions can produce zinc metal and ethyl phosphates .
科学的研究の応用
Chemistry: Zinc tetraethyl bis(phosphate) is used as a precursor in the synthesis of various zinc-based compounds. It is also employed in catalytic reactions and as a reagent in organic synthesis .
Biology: In biological research, zinc tetraethyl bis(phosphate) is studied for its potential as an antibacterial agent. Its ability to inhibit the growth of certain bacteria makes it a promising candidate for developing new antibiotics .
Medicine: Its ability to form stable complexes with other molecules makes it suitable for targeted drug delivery .
Industry: In industrial applications, zinc tetraethyl bis(phosphate) is used as a corrosion inhibitor and as an additive in lubricants. Its ability to form protective coatings on metal surfaces helps prevent corrosion and extend the lifespan of industrial equipment .
作用機序
The mechanism of action of zinc tetraethyl bis(phosphate) involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the generation of reactive oxygen species (ROS), which can damage bacterial cells and inhibit their growth . Additionally, the compound can interact with specific enzymes and proteins, altering their activity and leading to various biological effects .
類似化合物との比較
Zinc phosphate: Known for its use in coatings and as a corrosion inhibitor.
Zinc oxide: Widely used in sunscreens and as an antibacterial agent.
Zinc sulfide: Employed in optical materials and as a phosphor.
Uniqueness: Its versatility and effectiveness in different applications make it a valuable compound for scientific research and industrial use .
特性
CAS番号 |
4615-25-2 |
|---|---|
分子式 |
C8H20O8P2Zn |
分子量 |
371.6 g/mol |
IUPAC名 |
zinc;diethyl phosphate |
InChI |
InChI=1S/2C4H11O4P.Zn/c2*1-3-7-9(5,6)8-4-2;/h2*3-4H2,1-2H3,(H,5,6);/q;;+2/p-2 |
InChIキー |
HKIQZSQFILCDHD-UHFFFAOYSA-L |
正規SMILES |
CCOP(=O)([O-])OCC.CCOP(=O)([O-])OCC.[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


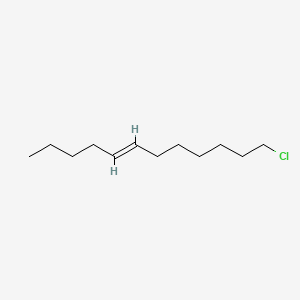
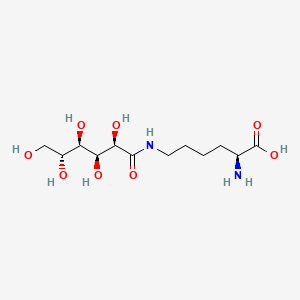
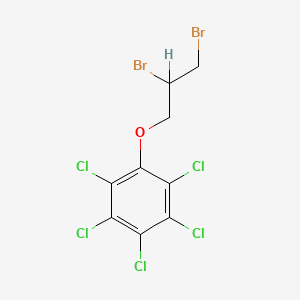
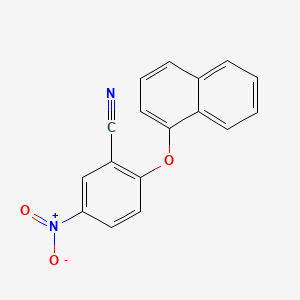
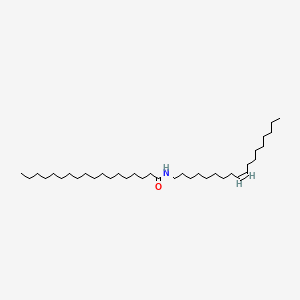
![7-Chloro-2-ethyl-2,3-dihydroimidazo[1,2-f]phenanthridine;hydrobromide](/img/structure/B12642706.png)
